(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt
Description
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt is a sulfated derivative of chenodeoxycholic acid (CDCA), a primary bile acid in humans. Its structure includes a sulfate group at the 3α-position and a hydroxyl group at the 7α-position on the 5β-cholan-24-oic acid backbone (). This sulfation enhances its hydrophilicity, altering its solubility and metabolic stability compared to unsulfated bile acids. It is synthesized via sulfation of CDCA and is used in research to study bile acid metabolism and detoxification pathways .
Properties
CAS No. |
60237-34-5 |
|---|---|
Molecular Formula |
C₂₄H₃₈Na₂O₇S |
Molecular Weight |
516.6 |
Origin of Product |
United States |
Preparation Methods
Strategy 1: Chenodeoxycholic Acid Derivatization
Chenodeoxycholic acid (CDCA) serves as the starting material due to its inherent 3α- and 7α-hydroxyl groups. The synthesis involves:
-
Protection of the 3α-hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF) to yield methyl 3β-TBDMS-7α-hydroxy-5-cholen-24-oate.
-
Sulfation at C-3 using sulfur trioxide–trimethylamine complex in pyridine, achieving near-quantitative conversion.
-
Deprotection of TBDMS via acid hydrolysis (e.g., HCl in tetrahydrofuran) to expose the 3α-sulfooxy group.
-
C-24 carboxylate activation with glycine or taurine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in DMF, followed by disodium salt formation.
Key Data:
Strategy 2: Cholic Acid-Based Synthesis
Cholic acid (CA) offers a cost-effective alternative, though requiring selective 12α-hydroxyl group elimination:
-
Methyl esterification of CA’s C-24 carboxylate using methanol and H2SO4.
-
Selective 3α-hydroxyl protection with acetyl chloride in pyridine.
-
Oxidation of 7α-hydroxyl to ketone using N-bromosuccinimide (NBS) in CCl4.
-
Sulfation at C-3 with SO3·pyridine complex, followed by hydrolysis of acetyl groups.
-
Hydrogenation of Δ11 double bond (if formed) using Pd/C in acetic acid.
Optimization Challenges:
-
Regioselectivity : NBS preferentially oxidizes 7α-hydroxyl over 12α-hydroxyl due to steric hindrance.
-
Byproduct Formation : Over-oxidation at C-12 necessitates careful stoichiometric control.
Sulfation Reagent Systems
Sulfation efficiency depends on reagent selection and reaction medium:
Sulfur Trioxide Complexes
Solvent Effects
Pyridine’s basicity neutralizes HCl generated during sulfation, minimizing ester hydrolysis.
Structural Characterization and Purity Control
LC-MS Analysis
NMR Spectroscopy
Purity Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Assay (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Industrial Scalability and Cost Analysis
Chemical Reactions Analysis
Types of Reactions
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxy group.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 7-keto-3-(sulfooxy)-cholan-24-oic acid.
Reduction: Formation of 7-hydroxy-3-hydroxy-cholan-24-oic acid.
Substitution: Formation of various substituted cholan-24-oic acid derivatives.
Scientific Research Applications
Bile Acid Metabolism Studies
The compound plays a crucial role in the study of bile acid metabolism. It is involved in the transformation of primary bile acids into secondary bile acids through microbial action in the gut. Research indicates that certain gut bacteria, such as Clostridium scindens, utilize bile acids like chenodeoxycholic acid for 7-dehydroxylation processes, leading to the formation of novel intermediates that may have implications for human health, including protection against infections like Clostridioides difficile .
Therapeutic Potential
Recent studies suggest that bile acids and their derivatives, including (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt, may have therapeutic implications in managing conditions such as non-alcoholic fatty liver disease and inflammatory bowel disease. The modulation of bile acid metabolism is being explored as a potential treatment strategy for these diseases .
Analytical Chemistry
This compound is significant in analytical chemistry for the development of high-throughput mass spectrometry methods to analyze bile acids in biological fluids. Such methods facilitate the detection of metabolic disorders and genetic defects related to bile acid synthesis .
Data Table: Applications Overview
Case Study 1: Microbial Transformation of Bile Acids
A study conducted on gnotobiotic mice demonstrated that C. scindens effectively performs 7-dehydroxylation on primary bile acids, leading to significant changes in the gut microbiota composition and subsequent health outcomes. This highlights the importance of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt in understanding gut health and disease prevention .
Case Study 2: Bile Acids in Disease Screening
Another research effort focused on developing a bile acid-based newborn screening method for Niemann-Pick disease type C using mass spectrometry techniques. The study validated the use of bile acid derivatives as biomarkers for early diagnosis, emphasizing the utility of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt in clinical settings .
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism, and can have anti-inflammatory and hepatoprotective effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key Structural Variations :
- Sulfation Position : The target compound and cholic acid 3-sulfate share sulfation at 3α, enhancing solubility. In contrast, cholic acid 7-sulfate () modifies the 7α-hydroxyl, demonstrating positional specificity in sulfation .
- Hydroxylation : CDCA lacks the 12α-OH present in CA and DCA, which influences receptor binding (e.g., FXR activation) .
- Stereochemistry : UDCA’s 7β-OH (vs. CDCA’s 7α-OH) reduces hydrophobicity and toxicity, making it therapeutic .
Metabolic Pathways and Microbial Interactions
- Sulfated Bile Acids : The target compound’s sulfation at 3α reduces deconjugation by bile salt hydrolase (BSH) and 7α-dehydroxylation by gut microbes, enhancing fecal excretion .
- Unsulfated Analogs : CDCA and CA are deconjugated by BSH and transformed into DCA/LCA (toxic secondary bile acids) via microbial 7α-dehydroxylation .
- Epimerization : UDCA’s 7β-OH resists microbial modification, contributing to its therapeutic stability .
Pharmacological and Clinical Implications
- Detoxification : Sulfation (target compound, cholic acid 3-sulfate) mitigates toxicity by reducing intestinal reabsorption and modulating microbial metabolism .
- Therapeutic Use : UDCA is used for cholestatic liver diseases, while sulfated derivatives are explored for reduced toxicity and improved pharmacokinetics .
- Receptor Interactions : CDCA and CA activate FXR, but sulfation may alter affinity. For example, 3α-sulfooxy groups may sterically hinder receptor binding .
Biological Activity
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt, commonly referred to as cholic acid 7-sulfate disodium salt, is a sulfated derivative of chenodeoxycholic acid (CDCA), a primary bile acid. This compound plays a significant role in bile acid metabolism and has various biological activities that contribute to its physiological functions.
- Molecular Formula : C24H41NaO7S
- Molecular Weight : 496.63 g/mol
- Melting Point : 203-208°C
- Solubility : Slightly soluble in DMSO and methanol; hygroscopic in nature .
Biological Functions
Cholic acid 7-sulfate serves multiple biological roles:
- Bile Acid Metabolism : As a bile acid derivative, it is involved in the emulsification of dietary fats and the absorption of fat-soluble vitamins. Bile acids also regulate cholesterol levels and promote lipid metabolism .
- Detoxification : The sulfation process enhances the water solubility of bile acids, facilitating their excretion and reducing toxicity. This is particularly important in conditions like intrahepatic cholestasis, where bile acids can accumulate to toxic levels .
- Gut Microbiota Interaction : Research indicates that sulfated bile acids are less susceptible to hydrolysis by intestinal microbiota, which helps maintain gut health by preventing excessive reabsorption of potentially harmful bile acids .
The biological activities of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt can be attributed to several mechanisms:
- Gene Regulation : Bile acids act as signaling molecules that regulate gene expression involved in lipid and glucose metabolism. They activate nuclear receptors such as FXR (Farnesoid X receptor), which modulates the expression of genes related to bile acid synthesis and transport .
- Antimicrobial Effects : Some studies suggest that bile acids may exert antimicrobial properties against specific pathogens, contributing to gut health and immune function .
Case Studies
- Detoxification Pathways : A study highlighted the role of sulfated bile acids in detoxifying accumulated toxic bile acids through enhanced solubility and excretion pathways. The findings emphasized the importance of sulfation in maintaining bile acid homeostasis during pathological conditions .
- Gut Microbiome Interaction : Research involving gnotobiotic mice demonstrated how specific gut bacteria metabolize primary bile acids into secondary forms, influencing host metabolism and immune responses. The presence of sulfated derivatives like cholic acid 7-sulfate was shown to affect the composition and activity of gut microbiota positively .
Comparative Analysis
| Property/Function | (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt | Chenodeoxycholic Acid (CDCA) |
|---|---|---|
| Molecular Weight | 496.63 g/mol | 392.58 g/mol |
| Solubility | Slightly soluble in DMSO and methanol; hygroscopic | Soluble in water |
| Role in Metabolism | Enhances detoxification and excretion | Primary role in fat digestion |
| Regulatory Function | Modulates gene expression via FXR | Regulates cholesterol levels |
| Microbiota Interaction | Less susceptible to hydrolysis by gut bacteria | More readily metabolized |
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (500 MHz) | δ 3.58 (m, H-3α), δ 4.12 (s, SO₃⁻) | |
| LC-MS (ESI⁻) | [M-2Na]²⁻ at m/z 555.2 | |
| Ion Chromatography | Retention time: 8.2 min (SO₄²⁻) |
Q. Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) at 30 days | Key Degradant |
|---|---|---|
| -80°C (lyophilized) | <5% | None detected |
| 4°C (aqueous) | 22% | 3-Hydroxy-desulfated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
